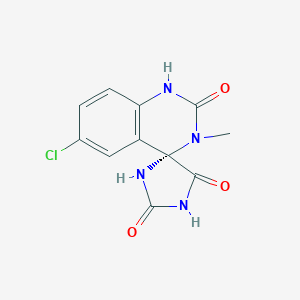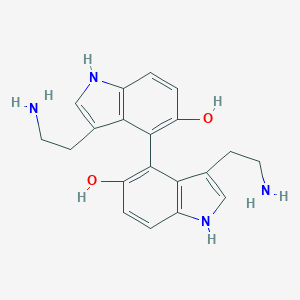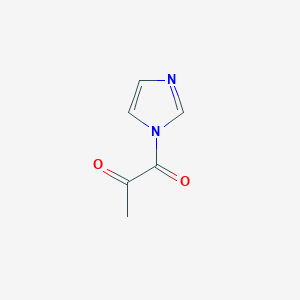
1-(1H-Imidazol-1-yl)propane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-1-yl)propane-1,2-dione is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as glycine, an amino acid that acts as a neurotransmitter in the central nervous system.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)propane-1,2-dione is not fully understood. However, it is believed to act by modulating the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in learning, memory, and synaptic plasticity, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
1-(1H-Imidazol-1-yl)propane-1,2-dione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. It also reduces the levels of inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1H-Imidazol-1-yl)propane-1,2-dione in lab experiments is its low toxicity and high water solubility. It can be easily administered to cells and animals without causing any adverse effects. However, one of the limitations is its low bioavailability, which means that it may not reach the target tissues in sufficient concentrations.
Future Directions
There are several future directions for the research on 1-(1H-Imidazol-1-yl)propane-1,2-dione. One of the directions is to investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to understand its mechanism of action and to develop more effective delivery methods that can increase its bioavailability.
Conclusion:
In conclusion, 1-(1H-Imidazol-1-yl)propane-1,2-dione is a promising compound that has potential therapeutic applications in various fields of scientific research. Its low toxicity, high water solubility, and neuroprotective, anti-inflammatory, and anti-cancer properties make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesis Methods
1-(1H-Imidazol-1-yl)propane-1,2-dione can be synthesized by reacting glycine with formaldehyde in the presence of hydrochloric acid. This reaction results in the formation of a white crystalline powder that is soluble in water. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
1-(1H-Imidazol-1-yl)propane-1,2-dione has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have a neuroprotective effect in the treatment of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has anti-inflammatory, anti-oxidant, and anti-cancer properties.
properties
CAS RN |
103808-36-2 |
|---|---|
Product Name |
1-(1H-Imidazol-1-yl)propane-1,2-dione |
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
1-imidazol-1-ylpropane-1,2-dione |
InChI |
InChI=1S/C6H6N2O2/c1-5(9)6(10)8-3-2-7-4-8/h2-4H,1H3 |
InChI Key |
JLOUTKGHPRAWQN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)N1C=CN=C1 |
Canonical SMILES |
CC(=O)C(=O)N1C=CN=C1 |
synonyms |
1H-Imidazole, 1-(1,2-dioxopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



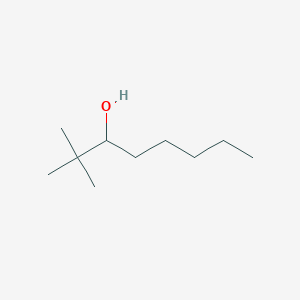
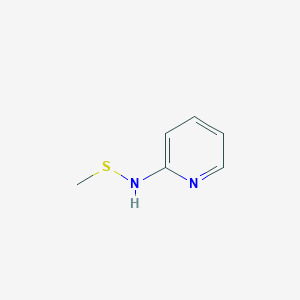
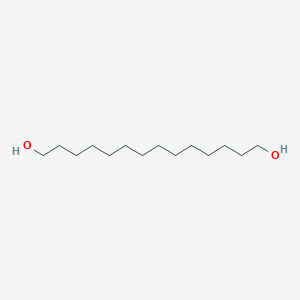
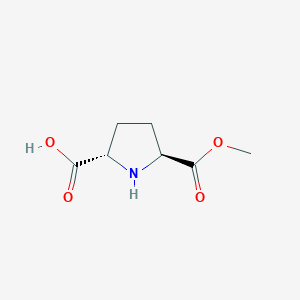
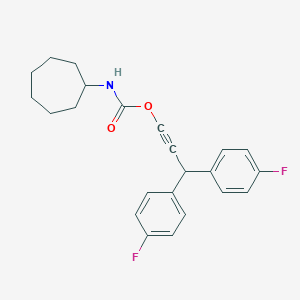
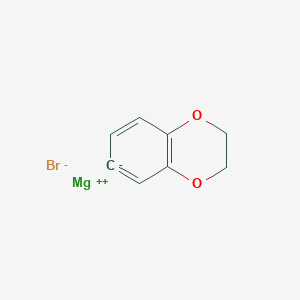
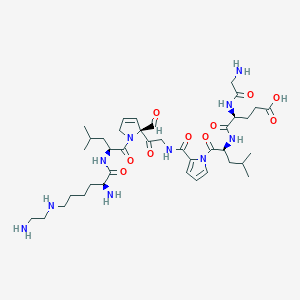
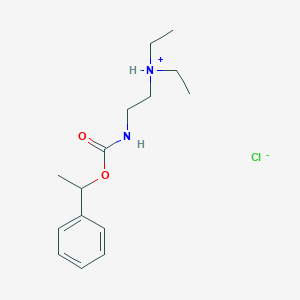

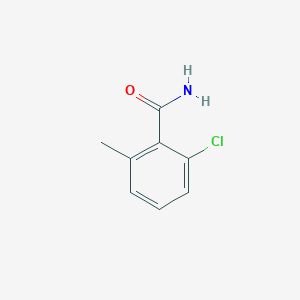
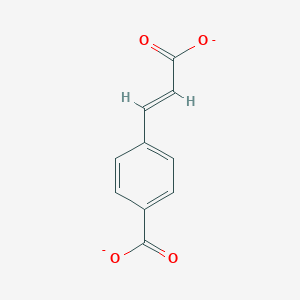
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
